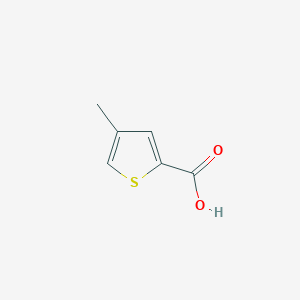

4-Methylthiophene-2-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIVJGQMXZZPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383233 | |

| Record name | 4-Methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14282-78-1 | |

| Record name | 4-Methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Methylthiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiophene-2-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its thiophene core, a bioisostere of the benzene ring, imparts unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical properties of this compound, details experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆O₂S | [1][2] |

| Molecular Weight | 142.18 g/mol | [1][2] |

| Appearance | White to beige powder | [1] |

| Melting Point | 122 - 126 °C | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| CAS Number | 14282-78-1 | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for reproducible research. Below are standard experimental protocols that can be employed to ascertain the physical characteristics of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range from which the first droplet of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH. Potentiometric titration is a common and accurate method for its determination.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

-

Titration: The solution of the thiophene derivative is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The titrant (NaOH solution) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

Synthesis Workflow

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the carboxylation of a lithiated thiophene derivative. The following diagram illustrates a logical workflow for a potential synthesis.

Conclusion

This technical guide has summarized the available physical properties of this compound and provided standardized protocols for their experimental determination. The presented synthesis workflow offers a logical approach for its preparation. For drug development professionals and researchers, a thorough understanding and experimental verification of these properties are essential for the successful application of this versatile building block in the design and synthesis of novel molecules with desired biological activities and material characteristics.

References

4-Methylthiophene-2-carboxylic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 4-Methylthiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure consists of a thiophene ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position.

Molecular Formula: C₆H₆O₂S[1]

SMILES: CC1=CSC(=C1)C(=O)O

InChI: InChI=1S/C6H6O2S/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8)[1]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 142.18 g/mol | [1] |

| CAS Number | 14282-78-1 | [1] |

| Melting Point | 122 - 126 °C | |

| Appearance | White to beige powder | |

| Solubility | Soluble in water | [2] |

| pKa | Experimental data available in the IUPAC Digitized pKa Dataset | [1] |

| ¹H NMR | See detailed spectral data section | |

| ¹³C NMR | See detailed spectral data section | |

| IR Spectroscopy | See detailed spectral data section | [1] |

Detailed Spectral Data

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals for the two aromatic protons on the thiophene ring, the methyl protons, and the carboxylic acid proton. The chemical shifts of the thiophene protons will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl group.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically in the 165-185 ppm range). The four carbons of the thiophene ring will have chemical shifts in the aromatic region (around 120-150 ppm), and the methyl carbon will be found in the aliphatic region (typically 10-20 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic absorption bands. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be present around 1680-1710 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The spectrum will also show C=C stretching bands for the thiophene ring in the 1600-1450 cm⁻¹ region.[1]

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through various routes. A common approach involves the carboxylation of a lithiated thiophene derivative. The following is a generalized experimental protocol based on common organic synthesis methodologies.

Reaction Scheme:

A potential synthesis workflow for this compound.

Materials:

-

3-Methylthiophene

-

n-Butyllithium (n-BuLi) in an appropriate solvent (e.g., hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and recrystallization (e.g., diethyl ether, hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen.

-

Initial Solution: Anhydrous THF is added to the flask, followed by 3-methylthiophene. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure complete lithiation.

-

Carboxylation: Crushed dry ice is added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of water. The mixture is then acidified with aqueous HCl.

-

Extraction: The aqueous layer is extracted several times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. It is a known intermediate in the production of certain pharmaceuticals and agrochemicals.[3] For instance, derivatives of this compound are used in the development of agents targeting neurological disorders. Its thiophene core is a key structural motif in various biologically active compounds.

Logical Relationships in Synthesis

The synthesis of this compound and its subsequent use in the preparation of more complex molecules can be represented as a logical workflow. The following diagram illustrates the relationship between the starting material, the key intermediate (the title compound), and a potential downstream product class.

Logical workflow from starting material to a potential final product.

References

- 1. This compound | C6H6O2S | CID 2794584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

An In-depth Technical Guide to 4-Methylthiophene-2-carboxylic acid (CAS: 14282-78-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiophene-2-carboxylic acid is a substituted thiophene derivative that serves as a versatile building block in organic synthesis. Its structural features, including the thiophene ring and the carboxylic acid functional group, make it a valuable intermediate in the preparation of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1] The thiophene moiety is a common scaffold in many biologically active molecules, and the carboxylic acid group provides a convenient handle for further chemical modifications. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 14282-78-1 | [1] |

| Molecular Formula | C₆H₆O₂S | [1] |

| Molecular Weight | 142.18 g/mol | [1] |

| Appearance | White to beige powder | [1] |

| Melting Point | 122-126 °C | [1] |

| Purity | ≥97% | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | |

| Storage | Store at room temperature. | [1] |

Table 2: Spectroscopic Data

| Technique | Data Reference |

| ¹H NMR | Available on PubChem |

| ¹³C NMR | Available on PubChem |

| IR | Available on PubChem |

Synthesis of this compound

Experimental Protocol: A Plausible Synthetic Route

Step 1: Bromination of 3-Methylthiophene at the 2-position

This step involves the selective bromination of 3-methylthiophene at the more reactive 2-position.

-

Reagents and Materials:

-

3-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-methylthiophene (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-bromo-4-methylthiophene.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Carboxylation of 2-Bromo-4-methylthiophene via Grignard Reaction

This step utilizes the synthesized 2-bromo-4-methylthiophene to form a Grignard reagent, which is then reacted with carbon dioxide to yield the desired carboxylic acid.

-

Reagents and Materials:

-

2-Bromo-4-methylthiophene (from Step 1)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere.

-

Place magnesium turnings (1.2 equivalents) in the flask and activate them (e.g., by gentle heating under vacuum or with a small crystal of iodine).

-

Under an inert atmosphere, add a small amount of a solution of 2-bromo-4-methylthiophene (1.0 equivalent) in anhydrous diethyl ether or THF to the magnesium turnings.

-

Initiate the Grignard reaction (indicated by a gentle reflux). Once initiated, add the remaining solution of 2-bromo-4-methylthiophene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, crush a sufficient amount of dry ice.

-

Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature, which will sublime the excess dry ice.

-

Quench the reaction by slowly adding a cold aqueous solution of hydrochloric acid until the magnesium salts dissolve.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

-

Biological Activity and Applications in Drug Discovery

While there is limited direct information on the biological activity of this compound itself, its derivatives have shown significant promise in various therapeutic areas. Thiophene-2-carboxamides, which can be synthesized from this compound, have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and antitumor agents.

This suggests that this compound is a valuable starting material for the synthesis of novel drug candidates. The general workflow for utilizing this compound in a drug discovery program is outlined below.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard Identification

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a dust mask or work in a well-ventilated fume hood.

Conclusion

This compound, with its well-defined physicochemical properties and versatile reactivity, stands as a crucial intermediate in synthetic organic chemistry. While detailed, publicly available experimental protocols for its synthesis are scarce, established methodologies provide a clear pathway for its preparation. Its primary value lies in its role as a scaffold for the development of novel compounds with potential therapeutic applications. Researchers and drug development professionals can leverage this compound to explore new chemical spaces and advance the discovery of new medicines. Further investigation into the direct biological activities of this compound may also unveil new and unexpected therapeutic opportunities.

References

Technical Guide: 4-Methylthiophene-2-carboxylic Acid in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiophene-2-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its thiophene core, a sulfur-containing five-membered aromatic ring, imparts unique physicochemical properties to molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the molecular properties, synthesis, and applications of this compound, with a particular focus on its role in the development of the local anesthetic, Articaine.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citation |

| Molecular Formula | C₆H₆O₂S | [1][2] |

| Molecular Weight | 142.18 g/mol | [1][2][3] |

| CAS Number | 14282-78-1 | [1][2][3] |

| Appearance | White to beige powder | [1] |

| Melting Point | 122 - 126 °C | [1] |

Experimental Protocols

The synthesis of this compound and its derivatives is critical for its application in drug discovery. Below are detailed methodologies for key synthetic procedures.

Synthesis of 4-Bromo-3-methyl-2-thiophenecarboxylic Acid

A common precursor for further functionalization is the brominated derivative. A potential manufacturing route involves the bromination of 3-methylthiophene followed by carboxylation.[4]

Materials:

-

3-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Magnesium turnings

-

Dry ice (solid CO₂)

-

Anhydrous diethyl ether

-

Hydrochloric acid

Procedure:

-

Bromination: In a flask equipped with a stirrer and a reflux condenser, dissolve 3-methylthiophene in acetic acid. Add N-Bromosuccinimide (NBS) portion-wise while stirring. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC). After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield 2,4-dibromo-3-methylthiophene.[4]

-

Grignard Reaction and Carboxylation: To a suspension of magnesium turnings in anhydrous diethyl ether, slowly add a solution of 2,4-dibromo-3-methylthiophene in diethyl ether to initiate the Grignard reaction. After the formation of the Grignard reagent is complete, pour the solution over crushed dry ice. Allow the mixture to warm to room temperature, then add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts. Separate the ether layer, and extract the aqueous layer with more diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 4-bromo-3-methyl-2-thiophenecarboxylic acid.[4]

Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

This amino-ester derivative is a key intermediate in the synthesis of Articaine.

Materials:

-

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

-

Hydroxylamine hydrochloride

-

Acetonitrile

-

Ammonia solution

-

Diethyl ether

Procedure:

-

Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml) and bring the solution to a boil.[5]

-

Add hydroxylamine hydrochloride (0.69 g) to the boiling solution and reflux the mixture for 5 hours.[5]

-

Cool the reaction mixture in an ice bath and add dry ether (50 ml), which will cause a sticky precipitate to form.[5]

-

Filter the precipitate with the aid of kieselguhr.[5]

-

Slurry the kieselguhr with water, filter, and basify the filtrate with ammonia solution.[5]

-

Extract the aqueous solution twice with diethyl ether.[5]

-

Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 3-amino-4-methylthiophene-2-carboxylate.[5]

Visualization of Synthetic Pathway

The following diagram illustrates a simplified synthetic workflow for the production of the local anesthetic Articaine, highlighting the pivotal role of this compound derivatives.

Caption: Synthetic pathway of Articaine from 3-Methylthiophene.

Application in Drug Development: The Case of Articaine

This compound is a precursor to methyl 3-amino-4-methylthiophene-2-carboxylate, a key intermediate in the synthesis of Articaine. Articaine is a widely used local anesthetic in dentistry. The thiophene ring in Articaine, derived from its precursor, is a distinguishing feature compared to other amide-type local anesthetics which typically contain a benzene ring. This structural difference contributes to its high lipid solubility, allowing for enhanced diffusion across nerve membranes. Furthermore, Articaine contains an ester group that leads to its rapid metabolism in the blood and tissues, resulting in a shorter half-life and a lower risk of systemic toxicity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its role in the synthesis of the widely used local anesthetic Articaine underscores the importance of the thiophene moiety in modern drug design. The synthetic protocols and pathways detailed in this guide provide a foundation for researchers and drug development professionals to explore the potential of this and related compounds in the creation of novel therapeutics.

References

An In-depth Technical Guide to the Solubility of 4-Methylthiophene-2-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylthiophene-2-carboxylic acid, a vital heterocyclic compound in organic synthesis. Given its role as a building block in the development of pharmaceuticals and agrochemicals, understanding its solubility is critical for process optimization, formulation development, and analytical method design.[1] This document outlines the physicochemical properties of the compound and presents a detailed experimental protocol for determining its solubility in various organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical properties is essential before undertaking solubility studies.

| Property | Value | Source |

| CAS Number | 14282-78-1 | [1][2][3] |

| Molecular Formula | C₆H₆O₂S | [1][3] |

| Molecular Weight | 142.18 g/mol | [1][3] |

| Appearance | White to beige solid powder | [1] |

| Melting Point | 122-126 °C | [1][2] |

| Purity | 96 - 103% (Assay by titration) | [1] |

Quantitative Solubility Data

| Organic Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Observations |

| e.g., Acetone | Polar Aprotic | 25 | ||

| e.g., Ethanol | Polar Protic | 25 | ||

| e.g., Toluene | Nonpolar | 25 | ||

| e.g., Dichloromethane | Polar Aprotic | 25 | ||

| e.g., Ethyl Acetate | Polar Aprotic | 25 | ||

| e.g., Hexane | Nonpolar | 25 | ||

| e.g., Dimethyl Sulfoxide | Polar Aprotic | 25 |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method followed by gravimetric analysis to determine the equilibrium solubility of this compound.[4] This method is accurate and reliable for determining the solubility of solid compounds in liquid solvents.

3.1. Principle

A saturated solution is created by agitating an excess amount of the solid solute (this compound) in a specific solvent for a prolonged period until equilibrium is achieved. The concentration of the solute in the resulting saturated solution represents its solubility at that temperature.[5][6] The concentration is determined gravimetrically by evaporating the solvent from a known volume of the filtered saturated solution and weighing the residual solute.[5][7][8]

3.2. Apparatus and Materials

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Vials or flasks with screw caps

-

Volumetric pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporating dishes or vials

-

Drying oven

-

This compound (solid)

-

Selected organic solvents (analytical grade)

3.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.[4][5]

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4] The system is considered at equilibrium when consecutive measurements of concentration show no significant change.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a precise volume (e.g., 1-5 mL) of the supernatant liquid using a volumetric pipette. To ensure no solid particles are transferred, pass the liquid through a syringe filter into a pre-weighed, clean, and dry evaporating dish.[4]

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute (a temperature below the compound's melting point is recommended). A gentle stream of nitrogen can facilitate drying.

-

Gravimetric Analysis: Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.[5][6]

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of filtrate

3.4. Safety Precautions

-

Always handle this compound and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 14282-78-1 [sigmaaldrich.com]

- 3. This compound | C6H6O2S | CID 2794584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data of 4-Methylthiophene-2-carboxylic acid. Due to the proprietary nature of spectral databases, this guide outlines the expected spectral features based on established principles of NMR spectroscopy and provides detailed experimental protocols for acquiring such data.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critically dependent on spectroscopic techniques, primarily ¹H and ¹³C NMR. This guide serves as a resource for researchers working with this molecule, offering a framework for interpreting its NMR spectra and detailing the methodologies for obtaining high-quality data.

Predicted ¹H and ¹³C NMR Spectral Data

While the specific, experimentally determined high-resolution ¹H and ¹³C NMR data for this compound is not publicly available, we can predict the expected chemical shifts and coupling patterns based on the analysis of similar structures and established NMR principles.

The structure of this compound is as follows:

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 10.0 - 13.0 | Singlet (broad) | - |

| H5 | 7.5 - 7.8 | Singlet or Doublet | ~1-2 Hz (if coupled to CH₃) |

| H3 | 7.0 - 7.3 | Singlet or Doublet | ~1-2 Hz (if coupled to CH₃) |

| CH₃ | 2.2 - 2.5 | Singlet or Doublet | ~1-2 Hz (if coupled to H3/H5) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | 165 - 175 |

| C2 | 135 - 145 |

| C4 | 140 - 150 |

| C5 | 130 - 140 |

| C3 | 125 - 135 |

| CH₃ | 15 - 20 |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for carboxylic acids.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

For ¹³C NMR, a higher concentration of 15-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution. PubChem indicates that spectra for this compound have been acquired on a BRUKER AC-300 instrument.[1]

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Data Processing and Interpretation

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assignment: Assign the observed signals to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignments.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for NMR analysis and the structural relationships that can be elucidated.

Caption: A typical experimental workflow for NMR analysis.

Caption: Correlation between molecular structure and NMR signals.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Methylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-Methylthiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details the characteristic vibrational modes of the molecule, presents quantitative spectral data, and outlines the experimental protocols for obtaining high-quality IR spectra.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. Each functional group within a molecule has a characteristic vibrational frequency, making IR spectroscopy an invaluable tool for structural elucidation and compound identification.

This compound possesses several key functional groups that give rise to a distinct IR spectrum: a carboxylic acid moiety (-COOH), a methyl group (-CH₃), and a substituted thiophene ring. The analysis of its IR spectrum allows for the confirmation of these structural features and can provide insights into intermolecular interactions, such as the hydrogen bonding of the carboxylic acid groups.

Molecular Structure and Key Vibrational Modes

The structure of this compound contains a variety of bond types, each contributing to the overall IR spectrum. The principal vibrational modes are associated with the following groups:

-

Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic peaks in the spectrum. The O-H stretch is typically very broad and intense due to strong intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state. The carbonyl (C=O) stretch gives a sharp, strong absorption. Additionally, C-O stretching and O-H bending vibrations are expected.

-

Thiophene Ring: The aromatic-like thiophene ring exhibits C-H stretching, C-C ring stretching, and C-S stretching vibrations. The substitution pattern on the ring influences the exact position of these bands.[1][2]

-

Methyl Group (-CH₃): The methyl group will show characteristic symmetric and asymmetric C-H stretching and bending vibrations.

Quantitative Infrared Spectral Data

The following table summarizes the principal infrared absorption bands for this compound, with their corresponding vibrational assignments. Data is compiled from typical spectra of carboxylic acids and thiophene derivatives.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 | Medium | Aromatic C-H Stretch (Thiophene Ring) |

| 3300 - 2500 | Broad, Strong | O-H Stretch (Carboxylic Acid, H-bonded) |

| ~2950 | Medium | Asymmetric C-H Stretch (Methyl Group) |

| ~2850 | Medium | Symmetric C-H Stretch (Methyl Group) |

| 1760 - 1690 | Strong, Sharp | C=O Stretch (Carbonyl of Carboxylic Acid) |

| ~1530 | Medium | C=C Stretch (Thiophene Ring) |

| ~1450 | Medium | C-H Bend (Methyl Group) |

| 1440 - 1395 | Medium | In-plane O-H Bend (Carboxylic Acid) |

| 1320 - 1210 | Medium-Strong | C-O Stretch (Carboxylic Acid) |

| 950 - 910 | Broad, Medium | Out-of-plane O-H Bend (Carboxylic Acid) |

| ~850 | Medium | C-S Stretch (Thiophene Ring) |

Experimental Protocols

High-quality IR spectra of this compound, which is a solid at room temperature, can be obtained using either the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) spectroscopy.

KBr Pellet Method for Transmission FTIR

This method involves dispersing the solid sample within a matrix of dry, IR-transparent potassium bromide.

Protocol:

-

Sample Preparation: In a dry agate mortar, grind 1-2 mg of this compound to a fine powder.[3]

-

Mixing: Add approximately 100-200 mg of dry, infrared-grade KBr powder to the mortar.[3][4] Gently but thoroughly mix the sample and KBr by further grinding until a homogeneous mixture is obtained. Work quickly to minimize the absorption of atmospheric moisture by the KBr.[3]

-

Pellet Formation: Transfer the powder mixture to a pellet press die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply a pressure of approximately 8-10 tons for several minutes.[4][5] This will cause the KBr to flow and form a thin, transparent, or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR is a convenient technique that requires minimal sample preparation and allows for the analysis of solid samples directly.

Protocol:

-

Instrument Setup: Place the ATR accessory in the sample compartment of the FTIR spectrometer. Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[6]

-

Background Spectrum: With the clean, empty ATR crystal, collect a background spectrum. This will account for any absorptions from the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of solid this compound powder directly onto the surface of the ATR crystal.[7]

-

Pressure Application: Use the ATR's pressure clamp to press the solid sample firmly against the crystal.[7][8] Good contact between the sample and the crystal is essential for a high-quality spectrum.

-

Data Collection: Collect the IR spectrum of the sample. The infrared beam will penetrate a small depth into the sample at the point of contact, generating the spectrum.[9]

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting an IR spectroscopy experiment on a solid sample like this compound.

References

- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 2. iosrjournals.org [iosrjournals.org]

- 3. shimadzu.com [shimadzu.com]

- 4. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. agilent.com [agilent.com]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Methylthiophene-2-carboxylic acid

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Methylthiophene-2-carboxylic acid. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data interpretation, and a theoretical framework for its analysis.

Introduction

This compound (C₆H₆O₂S) is a heterocyclic aromatic compound with a molecular weight of 142.18 g/mol .[1] Its structural analysis is crucial for its application in medicinal chemistry and materials science. Mass spectrometry is a pivotal analytical technique for elucidating the structure and fragmentation pathways of such molecules. This guide will delve into the theoretical and practical aspects of its mass spectrometric analysis.

Predicted Mass Spectrum and Fragmentation

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M•+) at m/z 142. Key fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[2][6] The thiophene ring provides stability to the molecular ion.[2]

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Ion Structure | Fragmentation Pathway |

| 142 | [C₆H₆O₂S]•+ | Molecular Ion (M•+) |

| 125 | [C₆H₅OS]⁺ | Loss of •OH radical (M - 17) |

| 97 | [C₅H₅S]⁺ | Loss of •COOH radical (M - 45) |

| 111 | [C₅H₃OS]⁺ | Possible rearrangement and loss of methyl and CO |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized experimental protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source. This protocol is based on standard procedures for similar aromatic carboxylic acids.

3.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

3.2. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet: Split/splitless injector at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-450.

-

Solvent Delay: 3 minutes.

3.3. Data Acquisition and Analysis

Data will be acquired and processed using the instrument's accompanying software (e.g., Agilent MassHunter). The resulting mass spectrum will be analyzed for the molecular ion peak and characteristic fragment ions.

Visualization of Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

4.2. Proposed Fragmentation Pathway

This diagram visualizes the predicted fragmentation pathway of this compound under electron ionization.

Conclusion

The mass spectrometric analysis of this compound, while not extensively documented, can be reliably approached using standard GC-MS techniques with electron ionization. The predicted fragmentation pattern, characterized by the loss of hydroxyl and carboxyl moieties, provides a solid basis for its identification and structural confirmation. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to conduct their own analyses of this and structurally related compounds. Further studies employing high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) would provide deeper insights into its fragmentation mechanisms.

References

An In-depth Technical Guide to 4-Methylthiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to 4-Methylthiophene-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Core Properties of this compound

This compound is a white to beige powder. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 122 - 126 °C | [1] |

| Molecular Formula | C₆H₆O₂S | [1] |

| Molecular Weight | 142.18 g/mol | [1] |

| CAS Number | 14282-78-1 | [1] |

| Purity | 96 - 103% (Assay by titration) | [1] |

| Appearance | White to beige powder | [1] |

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of an organic solid like this compound involves the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup:

-

Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Synthesis of this compound

A plausible synthetic pathway for this compound is outlined below.

Logical Workflow for Synthesis

The synthesis of this compound can be logically structured as a multi-step process starting from a commercially available precursor. The following diagram illustrates a conceptual workflow for its preparation.

Caption: Conceptual workflow for the synthesis of this compound.

Role in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its thiophene ring is a common scaffold in medicinal chemistry, often used as a bioisostere for a phenyl ring, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The general workflow for utilizing this compound in a drug discovery program is depicted below.

Caption: General workflow for the use of this compound in drug discovery.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Methylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 4-Methylthiophene-2-carboxylic acid (CAS No. 14282-78-1). The information herein is compiled from safety data sheets and chemical databases to ensure laboratory personnel can manage this chemical safely and effectively.

Chemical Identification and Properties

This compound is a thiophene derivative used in various chemical syntheses.[1] It is a key building block in the development of pharmaceuticals, agrochemicals, and specialty polymers.[2] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source(s) |

| CAS Number | 14282-78-1 | [1][3] |

| Molecular Formula | C₆H₆O₂S | [1][3] |

| Molecular Weight | 142.18 g/mol | [1][3] |

| Appearance | White to beige powder | [1] |

| Melting Point | 122 - 126 °C | [1] |

| Purity | 96 - 103% (Assay by titration) | [1] |

| Storage Temperature | Room Temperature | [1] |

Hazard Identification and Classification

This compound is classified as hazardous.[4] It is crucial to understand its potential health effects and to handle it with appropriate caution.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[3][4] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation.[4][5] |

Source: Aggregated from multiple safety data sheets.

Hazard Pictograms and Signal Word:

Signal Word: Warning[4]

The following diagram illustrates the logical relationship between the chemical's properties and its GHS classification.

References

- 1. The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. prepchem.com [prepchem.com]

The Ascendance of Substituted Thiophene Carboxylic Acids: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, lending its unique electronic and structural properties to a wide array of therapeutic agents. When functionalized with a carboxylic acid and other substituents, this scaffold gives rise to a class of compounds with remarkable biological activities. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanisms of action of substituted thiophene carboxylic acids, offering valuable insights for researchers engaged in drug discovery and development.

Discovery and Background: A Versatile Pharmacophore

The discovery of thiophene dates back to 1883 when Victor Meyer isolated it from coal tar. Since then, its derivatives have been the subject of intense research, revealing their potential as privileged structures in drug design. The incorporation of a carboxylic acid moiety enhances the drug-like properties of the thiophene core, often facilitating interactions with biological targets and improving pharmacokinetic profiles. Substituted thiophene carboxylic acids have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of enzymes implicated in various diseases and robust antimicrobial effects.[1][2][3]

Key therapeutic areas where these compounds have shown promise include:

-

Antiviral Therapy: Notably as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, a critical enzyme in the viral replication cycle.[4]

-

Oncology: Acting as inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the c-Jun N-terminal kinase (JNK) and RhoA/ROCK pathways.[5][6]

-

Antibacterial and Antifungal Agents: Demonstrating efficacy against a range of microbial pathogens.[3][7]

-

Anti-inflammatory Applications: Exhibiting inhibitory effects on enzymes like cyclooxygenase (COX).[5]

The versatility of the thiophene ring allows for diverse substitutions, enabling the fine-tuning of biological activity and physicochemical properties, a key aspect explored in numerous structure-activity relationship (SAR) studies.

Key Synthetic Methodologies

Several synthetic routes have been established for the preparation of substituted thiophene carboxylic acids. The choice of method often depends on the desired substitution pattern.

Gewald Synthesis

The Gewald reaction is a powerful one-pot synthesis for 2-aminothiophenes, which can be precursors to various substituted thiophene carboxylic acids.[8] It involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1.20 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL).

-

Addition of Base: To this suspension, add morpholine (0.87 g, 10 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 2-aminothiophene derivative.

Hinsberg Synthesis

The Hinsberg synthesis provides a route to 3,4-disubstituted thiophene-2,5-dicarboxylic acids. This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate in the presence of a strong base.[9]

Experimental Protocol: Hinsberg Synthesis of 3,4-Diphenylthiophene-2,5-dicarboxylic Acid

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve benzil (2.10 g, 10 mmol) and diethyl thiodiglycolate (2.06 g, 10 mmol) in anhydrous diethyl ether (50 mL).

-

Base Addition: Cool the solution to 0°C in an ice bath and add a solution of sodium ethoxide in ethanol (21% w/v, 5.5 mL, 15 mmol) dropwise with vigorous stirring.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Hydrolysis and Work-up: Add water (20 mL) to the reaction mixture and separate the aqueous layer. Wash the organic layer with water (2 x 10 mL). Combine the aqueous layers and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure dicarboxylic acid.

Fiesselmann Synthesis

The Fiesselmann synthesis is a versatile method for preparing various substituted thiophenes, which can then be functionalized to carboxylic acids. It typically involves the reaction of a β-ketoester with a thioglycolic acid derivative.

Quantitative Data on Biological Activity

The following tables summarize the biological activity of selected substituted thiophene carboxylic acid derivatives from various studies, providing a comparative overview of their potency.

| Compound/Derivative Class | Target/Organism | Assay | IC50/MIC | Reference |

| 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | HCV NS5B Polymerase | Enzymatic Assay | Potent Inhibition | [4] |

| Thiophene-2-carboxamide derivatives | Staphylococcus aureus | Broth Microdilution | 125-500 µg/mL | [10] |

| Thiophene-2-carboxamide derivatives | Bacillus subtilis | Broth Microdilution | 7.8-125 µg/mL | [10] |

| Benzo[b]thiophene derivatives | Bacillus cereus | Broth Microdilution | 128 µg/mL | [3] |

| Benzo[b]thiophene derivatives | Candida albicans | Broth Microdilution | 128 µg/mL | [3] |

| Thiophene-based compounds | Cyclooxygenase-1 (COX-1) | Enzyme Inhibition Assay | Variable (µM range) | [11] |

| Thiophene-based compounds | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | Variable (µM range) | [11] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by substituted thiophene carboxylic acids is crucial for rational drug design. Here, we visualize key signaling pathways implicated in their therapeutic effects.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Its aberrant activation is linked to various diseases, including cancer and inflammatory disorders. Certain thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[6]

HCV NS5B Polymerase Inhibition

The Hepatitis C virus NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for viral genome replication. Thiophene-2-carboxylic acid derivatives have been discovered as potent non-nucleoside inhibitors (NNIs) of NS5B, binding to allosteric sites and disrupting its enzymatic function.[4]

RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway plays a pivotal role in regulating the actin cytoskeleton, influencing cell shape, migration, and proliferation. Its dysregulation is implicated in cancer metastasis. Benzo[b]thiophene-3-carboxylic acid derivatives have been developed as inhibitors of this pathway.[5]

Conclusion

Substituted thiophene carboxylic acids represent a highly valuable and versatile class of compounds in the realm of drug discovery. Their amenability to diverse synthetic strategies allows for the creation of extensive compound libraries for screening against a multitude of biological targets. The quantitative data and mechanistic insights presented in this guide underscore their potential for the development of novel therapeutics. Future research in this area will undoubtedly continue to uncover new applications and refine the design of next-generation drugs based on this remarkable scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylthiophene-2-carboxylic acid

Introduction

4-Methylthiophene-2-carboxylic acid is a valuable substituted thiophene derivative utilized as a building block in the development of pharmaceuticals and other specialty chemicals. Its structural motif is of interest to researchers in medicinal chemistry and materials science. This document provides a detailed protocol for a multi-step synthesis of this compound. The presented methodology is a robust and well-documented pathway that proceeds through the formation of a key intermediate, methyl 3-amino-4-methylthiophene-2-carboxylate, followed by deamination and hydrolysis. This route is often preferred for achieving the specific 2,4-substitution pattern on the thiophene ring, as direct functionalization of a simpler precursor like 3-methylthiophene can present challenges in regioselectivity.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step process starting from methyl 2-methyl-3-oxobutanoate and methyl 2-mercaptoacetate. The key steps involve a Gewald reaction to construct the thiophene ring, followed by deamination and ester hydrolysis.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

This step employs the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2-methyl-3-oxobutanoate | 144.15 | 14.4 g | 0.1 |

| Methyl 2-mercaptoacetate | 106.14 | 10.6 g | 0.1 |

| Sulfur | 32.06 | 3.2 g | 0.1 |

| Diethylamine | 73.14 | 10.1 mL | 0.1 |

| Methanol | 32.04 | 50 mL | - |

Procedure:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add methanol (50 mL), methyl 2-methyl-3-oxobutanoate (14.4 g, 0.1 mol), methyl 2-mercaptoacetate (10.6 g, 0.1 mol), and finely powdered sulfur (3.2 g, 0.1 mol).

-

Stir the mixture at room temperature to form a suspension.

-

From the dropping funnel, add diethylamine (10.1 mL, 0.1 mol) dropwise over a period of 30 minutes. An exothermic reaction will occur, and the temperature may rise to around 50°C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration and wash with cold methanol (2 x 20 mL).

-

Recrystallize the crude product from methanol to obtain pure methyl 3-amino-4-methylthiophene-2-carboxylate as a crystalline solid.[1][2][3][4][5][6][7][8]

Expected Yield: 75-85% Appearance: Off-white to yellow crystalline solid. Melting Point: 85-88 °C.[5]

Step 2: Synthesis of Methyl 4-methylthiophene-2-carboxylate (Deamination)

The amino group of the intermediate is removed via diazotization followed by reductive workup.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | 171.22 | 17.1 g | 0.1 |

| Ethanol (95%) | 46.07 | 150 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 15 mL | ~0.27 |

| Sodium Nitrite | 69.00 | 7.6 g | 0.11 |

| Water | 18.02 | 20 mL | - |

Procedure:

-

In a 500 mL three-necked flask, dissolve methyl 3-amino-4-methylthiophene-2-carboxylate (17.1 g, 0.1 mol) in ethanol (150 mL).

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add concentrated sulfuric acid (15 mL) while maintaining the temperature below 10°C.

-

In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (20 mL).

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5°C. Stir vigorously during the addition.

-

After the addition is complete, continue stirring at 0-5°C for 1 hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60°C until the evolution of nitrogen gas ceases (approximately 1-2 hours).

-

Pour the reaction mixture into 500 mL of ice-water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude methyl 4-methylthiophene-2-carboxylate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Expected Yield: 60-70% Appearance: Colorless to pale yellow oil.

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the saponification of the methyl ester to the desired carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-methylthiophene-2-carboxylate | 156.20 | 15.6 g | 0.1 |

| Sodium Hydroxide | 40.00 | 6.0 g | 0.15 |

| Water | 18.02 | 100 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve methyl 4-methylthiophene-2-carboxylate (15.6 g, 0.1 mol) in a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (100 mL).

-

Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and extract with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water (2 x 30 mL) and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Expected Yield: 85-95% Appearance: White to off-white solid.

Summary of Yields

| Step | Product | Starting Material | Theoretical Yield (g) | Actual Yield Range (g) | Yield (%) |

| 1 | Methyl 3-amino-4-methylthiophene-2-carboxylate | Methyl 2-methyl-3-oxobutanoate | 17.1 | 12.8 - 14.5 | 75-85 |

| 2 | Methyl 4-methylthiophene-2-carboxylate | Methyl 3-amino-4-methylthiophene-2-carboxylate | 15.6 | 9.4 - 10.9 | 60-70 |

| 3 | This compound | Methyl 4-methylthiophene-2-carboxylate | 14.2 | 12.1 - 13.5 | 85-95 |

Visualization of Key Relationships

Figure 2: Logical relationship of reactants, intermediates, and final product.

References

- 1. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-氨基-4-甲基噻吩-2-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemixl.com [chemixl.com]

- 7. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Grignard-Mediated Carboxylation of 4-Methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-methylthiophene-2-carboxylic acid via a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. The process involves the formation of a 4-methyl-2-thienylmagnesium halide intermediate, followed by its carboxylation using carbon dioxide. This application note is intended to serve as a comprehensive guide for researchers in organic chemistry and drug development, offering a robust methodology for the preparation of this valuable thiophene derivative.

Introduction

Thiophene-based carboxylic acids are significant structural motifs in a wide array of pharmaceuticals and functional materials. The inherent reactivity of the thiophene ring and the versatility of the carboxylic acid group make these compounds valuable building blocks in medicinal chemistry and materials science. The Grignard reaction offers a classic and effective method for the C-2 carboxylation of thiophene rings, proceeding through a nucleophilic organomagnesium intermediate. This protocol outlines the synthesis of this compound from a suitable 2-halo-4-methylthiophene precursor.

Reaction Principle

The synthesis of this compound via the Grignard reaction is a two-step process:

-

Formation of the Grignard Reagent: A 2-halo-4-methylthiophene (typically 2-bromo-4-methylthiophene) reacts with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, to form the corresponding 4-methyl-2-thienylmagnesium halide. This reaction transforms the electrophilic carbon of the carbon-halogen bond into a highly nucleophilic carbon center.

-

Carboxylation: The freshly prepared Grignard reagent is then reacted with a source of carbon dioxide, typically solid carbon dioxide (dry ice) or by bubbling CO₂ gas through the solution. The nucleophilic Grignard reagent attacks the electrophilic carbon of the carbon dioxide molecule.

-

Acidic Work-up: Subsequent quenching of the reaction mixture with an aqueous acid protonates the resulting carboxylate salt to yield the final product, this compound.

Data Presentation

| Starting Material | Grignard Formation Conditions | Carboxylation Conditions | Product | Yield (%) | Reference |

| 2-Bromothiophene | Mg, 2-MeTHF (solvent), Ball Milling | Gaseous CO₂ (4 bar) | 2-Thiophenecarboxylic acid | 56 | [1] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, constructed from established procedures for Grignard reactions and the carboxylation of thiophene derivatives. Researchers should optimize these conditions for their specific setup and scale.

Materials and Reagents:

-

2-Bromo-4-methylthiophene

-

Magnesium turnings

-

Iodine (crystal for activation)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Solid carbon dioxide (dry ice) or Carbon dioxide gas

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

-

Low-temperature thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Part 1: Formation of 4-Methyl-2-thienylmagnesium Bromide (Grignard Reagent)

-

Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Rigorously dry all glassware in an oven and allow it to cool under an inert atmosphere (nitrogen or argon).

-

Initiation: Add magnesium turnings (1.2 equivalents relative to 2-bromo-4-methylthiophene) to the flask. Add a single crystal of iodine to activate the magnesium surface. Gently heat the flask under the inert atmosphere to sublime the iodine, which will etch the surface of the magnesium.

-

Reaction: After cooling to room temperature, add anhydrous THF or diethyl ether to cover the magnesium turnings. Prepare a solution of 2-bromo-4-methylthiophene (1.0 equivalent) in anhydrous THF or diethyl ether and add it to the dropping funnel.

-

Addition: Add a small portion of the 2-bromo-4-methylthiophene solution to the magnesium suspension. The reaction may need gentle heating to initiate, which is often indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Reflux: Once the reaction has started, add the remaining 2-bromo-4-methylthiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Part 2: Carboxylation of the Grignard Reagent

-